molecular formula C17H10F2N2O3 B2912955 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 1115279-90-7

2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2912955
CAS No.: 1115279-90-7
M. Wt: 328.275
InChI Key: QSHFLIFROIZHBH-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a useful research compound. Its molecular formula is C17H10F2N2O3 and its molecular weight is 328.275. The purity is usually 95%.
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Scientific Research Applications

Tautomerism in Curcuminoid NH-pyrazoles

Curcuminoid NH-pyrazoles exhibit a complex pattern of hydrogen bonds, resulting in tautomerism, which is a significant property for designing molecules with specific biological activities. The study on the structures of NH-pyrazoles by Cornago et al. (2009) using X-ray crystallography and NMR spectroscopy highlighted the importance of tautomerism in the solid state and in solution, which can influence the interaction of these compounds with biological targets (Cornago et al., 2009).

Antioxidant and Cytotoxic Activities

The synthesis and bioactivity analysis of lignin-related 2H,4H-dihydro-pyrano[2,3-c]pyrazoles by Yang et al. (2014) revealed that the introduction of methoxy groups in aromatic moieties significantly enhances their radical scavenging activities. These findings suggest that compounds with methoxy and difluorophenyl groups could serve as potential agents for treating free radical-related diseases or as food additives due to their antioxidant properties and low cytotoxicity (Yang et al., 2014).

Chemiluminescence in Protic Solvents

A study by Teranishi et al. (1999) on 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones demonstrated chemiluminescence emission in protic solvents under neutral conditions. This property, influenced by the electron-donating effect of methoxy substituents, indicates potential applications in the development of chemiluminescent probes for biological and chemical analyses (Teranishi et al., 1999).

Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic scaffolds, as synthesized by Revanna et al. (2013) through Michael addition and Mannich reaction, show promise in pharmaceutical and agrochemical applications. The presence of difluorophenyl and methoxyphenyl groups in these compounds may contribute to improved binding selectivity and bioavailability of potential drug molecules (Revanna et al., 2013).

Properties

IUPAC Name

2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O3/c1-23-11-4-2-9-6-12-16(24-15(9)8-11)20-21(17(12)22)14-5-3-10(18)7-13(14)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHFLIFROIZHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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